molecular formula C22H28N2O3S B2819649 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 941912-31-8

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2819649
CAS No.: 941912-31-8
M. Wt: 400.54
InChI Key: XSJXVDBCQZCFEJ-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase Inhibition

Research has shown that isoquinolinesulfonamides, including compounds with structures similar to the specified compound, are potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A) and other kinases. These inhibitors play a crucial role in studying cellular processes regulated by these kinases, such as cell differentiation, proliferation, and apoptosis. For example, H-89, a closely related compound, has been shown to selectively inhibit protein kinase A, affecting neurite outgrowth in PC12D pheochromocytoma cells (Chijiwa et al., 1990).

Antimicrobial Activity

Another area of application is the synthesis of compounds for antimicrobial studies. Compounds structurally related to the one have been synthesized and tested for antimicrobial activity. For example, novel sulfonamide derivatives have been investigated for their efficacy against various bacterial and fungal strains, showing promising results (Vanparia et al., 2010).

Interaction with Carbonic Anhydrases

Structurally related isoquinolinesulfonamides have been studied for their interaction with carbonic anhydrases, enzymes important for physiological functions such as respiration and pH regulation. These studies provide insights into designing selective inhibitors for different isozymes, which is crucial for developing therapeutic agents and understanding enzyme function at a molecular level (Mader et al., 2011).

Fluorescent Probes for Metal Ions

Isoquinoline derivatives have been explored for their potential as fluorescent probes for metal ions, including zinc(II). These compounds can form complexes with metal ions, leading to changes in their fluorescence properties, which can be used for detecting and quantitating these ions in biological systems (Kimber et al., 2003).

Synthetic Applications

Compounds with the isoquinoline structure serve as key intermediates in the synthesis of complex molecules. For example, they have been utilized in the synthesis of heterocyclic compounds, including those with potential pharmacological activities. These synthetic methodologies contribute to the development of new drugs and materials (Chaitanya et al., 2013).

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-14(2)13-24-20-8-7-19(12-18(20)6-9-21(24)25)23-28(26,27)22-16(4)10-15(3)11-17(22)5/h7-8,10-12,14,23H,6,9,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXVDBCQZCFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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